Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

IUPAC Nomenclature and Structural Features

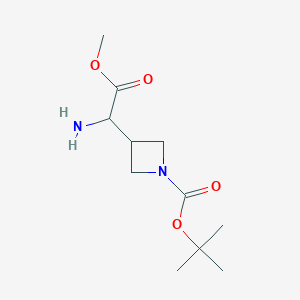

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a four-membered heterocyclic compound with the systematic IUPAC name tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate. The molecule comprises three primary structural components:

- Azetidine ring : A saturated four-membered nitrogen-containing heterocycle with a puckered conformation to alleviate torsional strain.

- tert-Butyloxycarbonyl (Boc) group : A sterically bulky protecting group attached to the azetidine nitrogen, enhancing stability against hydrolysis.

- Amino-methyl ester side chain : A functionalized ethyl group at the 3-position of the azetidine ring, featuring an amino (-NH2) and methoxycarbonyl (-COOMe) moiety.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)C(N)C(=O)OC) and InChI key (HGSNWIDVQSMJKV-UHFFFAOYSA-N) reflect the connectivity and stereochemical arrangement. The azetidine ring adopts a bent conformation with a puckering angle of ~33°, typical for small-ring amines to minimize eclipsing interactions.

Properties

IUPAC Name |

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSNWIDVQSMJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135366 | |

| Record name | 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620451-38-8 | |

| Record name | 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620451-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1620451-38-8) is a synthetic compound that has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and applications in research.

Molecular Formula : C11H20N2O4

Molecular Weight : 244.29 g/mol

Purity : Typically ≥ 95%

IUPAC Name : this compound

CAS Number : 1620451-38-8

The compound features an azetidine ring, a tert-butyl ester group, and an amino acid derivative, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways are still under investigation, but preliminary studies suggest the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptor sites, altering their activity and influencing cellular responses.

Anticancer Potential

Preliminary studies suggest that azetidine derivatives may exhibit anticancer properties. The ability of this compound to affect cellular pathways related to cancer cell proliferation and apoptosis is a subject of ongoing research.

Neuroprotective Effects

Some studies have indicated that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

A few notable studies related to the biological activities of azetidine derivatives include:

-

Study on Enzyme Inhibition :

- A study examined the inhibition of specific enzymes by azetidine derivatives, highlighting their potential as therapeutic agents in metabolic disorders.

- Results indicated that certain modifications to the azetidine structure could enhance inhibitory activity.

-

Antimicrobial Testing :

- A comparative analysis of various azetidine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria.

- The study suggested that the introduction of specific functional groups could optimize efficacy.

-

Neuroprotection Research :

- Research involving neuroprotective assays showed that certain azetidine compounds could reduce neuronal damage in vitro.

- These findings support further exploration into the neuroprotective capabilities of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine.

Applications in Research

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for drug development targeting metabolic diseases and cancer.

- Organic Synthesis : Used as a building block in synthesizing more complex molecules with desired biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate has garnered attention as a potential scaffold for the development of novel pharmaceuticals. Its structural features allow it to mimic amino acids, making it a candidate for peptide synthesis.

Peptide Synthesis

The compound can serve as a versatile building block in the synthesis of peptides, particularly those that require conformational constraints similar to proline analogues. Research indicates that azetidine derivatives can enhance the biological activity of peptides by providing rigidity and specificity in binding interactions .

Analogue Development

As an analogue of L-proline, this compound can be utilized to create derivatives that exhibit improved pharmacological properties. For instance, compounds like azetidine-3-carboxylic acid have been used to prepare endomorphin tetrapeptides, which are known for their analgesic properties . The incorporation of the tert-butyl and methoxy groups may further influence the solubility and bioavailability of these peptides.

Synthetic Methodologies

The synthesis of this compound has been achieved through various synthetic routes that highlight its utility in organic chemistry.

Efficient Synthetic Routes

Recent studies have reported efficient methods for synthesizing azetidine and oxetane amino acid derivatives using this compound as a precursor . These methods often involve multi-step reactions that include cyclization and functional group transformations, demonstrating the compound's versatility in organic synthesis.

Building Block for Complex Structures

The compound acts as a crucial building block in the synthesis of more complex molecular architectures. Its ability to undergo further reactions makes it valuable in creating diverse chemical entities, including those with potential therapeutic applications .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various research contexts.

Chemical Reactions Analysis

Boc Deprotection

The tert-butyl carbamate group is acid-labile and undergoes cleavage under acidic conditions to yield a free amine:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane, 0–25°C | 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine + CO₂ + tert-butanol | Common for Boc deprotection; preserves ester and amino groups. |

Mechanistic Insight : Protonation of the carbonyl oxygen weakens the Boc group’s bond, leading to carbamic acid formation and subsequent decarboxylation.

Ester Hydrolysis and Transesterification

The methoxycarbonyl group is susceptible to hydrolysis or alcohol exchange:

Key Consideration : Hydrolysis under basic conditions proceeds via nucleophilic acyl substitution, while transesterification requires protic acid catalysts.

Amino Group Functionalization

The primary amine participates in nucleophilic reactions:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | 3-(1-acetylamino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate | Prodrug synthesis |

| Reductive amination | Aldehyde/ketone, NaBH₃CN | Secondary/tertiary amine derivatives | Targeted modifications |

| Sulfonylation | Tosyl chloride, pyridine | Sulfonamide derivatives | Stabilize amine for further reactions |

Azetidine Ring Reactivity

The strained four-membered azetidine ring offers unique reactivity:

| Reaction Type | Conditions | Products | Outcome |

|---|---|---|---|

| Ring-opening | Strong acids (e.g., H₂SO₄) | Linear amino ester derivatives | Depends on substituent stability |

| Oxidation | PCC or Dess-Martin periodinane | 3-(1-amino-2-methoxy-2-oxoethyl)-azetidin-3-one | Forms ketone for further functionalization |

Hydroxyl Group Modifications

The β-hydroxyl group on the azetidine ring enables oxidation or substitution:

| Reaction Type | Reagents | Products | Efficiency |

|---|---|---|---|

| Mitsunobu reaction | DIAD, Ph₃P, nucleophile (e.g., SH) | Thioether or ether derivatives | Stereochemistry retention |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone derivative | Potential for cross-coupling reactions |

Cross-Coupling Reactions

The compound’s structure allows participation in metal-catalyzed reactions:

| Reaction Type | Catalysts | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized azetidine derivatives | Limited data; theoretical extrapolation |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos ligand | Aminated derivatives | Requires Boc deprotection first |

Comparison with Similar Compounds

Comparison with Structural Analogues

Azetidine Derivatives with Varied Substituents

Several azetidine derivatives share the tert-butyl carbamate core but differ in substituents at the 3-position. Key examples include:

Notes:

Ester Variants in Azetidine Derivatives

The methoxy group in the target compound’s 2-oxoethyl moiety can be replaced with larger alkoxy groups, altering steric and electronic properties:

Key Observations :

Functional Group Comparisons

Amino vs. Hydroxyethyl Substituents

- Target Compound: The 1-amino-2-methoxy-2-oxoethyl group introduces both nucleophilic (amino) and electrophilic (oxo) sites, enabling diverse derivatization (e.g., amidation, condensation) .

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6): The hydroxyethyl group limits reactivity to oxidation or esterification, reducing utility in multi-step syntheses .

Boronate and Aryl-Substituted Analogues

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically starts from N-Boc-protected azetidine derivatives or azetidinones, which are then functionalized through carbonyl chemistry and nucleophilic additions to introduce the amino and methoxycarbonyl substituents. Key steps involve:

- Formation of azetidin-3-one or related intermediates.

- Horner–Wadsworth–Emmons (HWE) olefination to install alkene or ester groups.

- Nucleophilic addition (e.g., methylmagnesium bromide) to introduce methyl or amino groups.

- Protection/deprotection steps using tert-butoxycarbonyl (Boc) groups to control amine reactivity.

- Purification by silica gel chromatography or distillation.

Detailed Preparation Steps and Reaction Conditions

Synthesis of Key Intermediate: tert-Butyl 3-acetylazetidine-1-carboxylate

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate |

| Reagents | Methylmagnesium bromide (1.4 M in THF/toluene mixture) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 to 20 °C (initial addition at 0 °C, stirring at 10-15 °C, then room temperature) |

| Reaction Time | Total ~6.7 hours (40 min addition + 3 h stirring + 1 h room temp) |

| Work-up | Quenching with 10% aqueous citric acid, extraction with ethyl acetate, washing with brine |

| Purification | Silica gel chromatography (chloroform eluent) |

| Yield | 93 - 93.4% |

| Characterization | 1H NMR (400 MHz, CDCl3): δ 4.04-4.02 (m, 4H), 3.43-3.35 (m, 1H), 2.16 (s, 3H), 1.42 (s, 9H) |

This step involves nucleophilic addition of methylmagnesium bromide to the carbamoyl azetidine intermediate, yielding the acetylated azetidine derivative with high efficiency.

Alternative Preparation via Methyl Lithium Addition

| Parameter | Details |

|---|---|

| Starting Material | N-t-butoxycarbonyl-3-(methoxy-methyl-carbamoyl)azetidine |

| Reagents | Methyl lithium (1.6 M in ether) |

| Solvent | Ether |

| Temperature | 0 °C (ice bath) |

| Reaction Time | 2 hours |

| Work-up | Quenching with 1 M aqueous HCl, phase separation, drying over MgSO4 |

| Purification | Evaporation under reduced pressure, TLC monitoring |

| Yield | 40 mg colorless oil from 110 mg starting material (approximate yield not specified) |

| Characterization | 1H NMR (CDCl3): δ 1.44 (s, 9H), 2.2 (s, 3H), 3.45 (m, 1H), 3.67 (s, 3H), 4.07 (m, 4H) |

This method uses methyl lithium as a nucleophile to achieve a similar acetylated azetidine product, with careful temperature control to avoid side reactions.

Formation of N-Boc Protected Azetidinyl Ester via Carbonyldiimidazole Activation

| Parameter | Details |

|---|---|

| Starting Material | N-Boc protected cyclic aminocarboxylic acid |

| Reagents | 1,1-Carbonyldiimidazole (CDI), N,O-dimethylhydroxylamine hydrochloride |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Reaction Time | Overnight |

| Work-up | Quenching with water, extraction with DCM, washing with brine |

| Purification | Silica gel column chromatography |

| Yield | 70-90% |

This procedure activates the carboxylic acid with CDI to form an active intermediate, which then reacts with N,O-dimethylhydroxylamine to form the methoxycarbonyl functional group, a key moiety in the target compound.

Summary Table of Preparation Methods

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | Methylmagnesium bromide, THF/toluene, 0-20 °C, 6.7 h | 93-93.4 | High yield, mild conditions, requires careful quenching and purification |

| 2 | N-t-butoxycarbonyl-3-(methoxy-methyl-carbamoyl)azetidine | Methyl lithium, ether, 0 °C, 2 h | Not specified | Alternative nucleophilic addition method, lower isolated yield reported |

| 3 | N-Boc protected azetidinyl ester | 1,1-Carbonyldiimidazole, N,O-dimethylhydroxylamine, DCM, RT, overnight | 70-90 | Activation and esterification step, essential for introducing methoxycarbonyl group |

Research Findings and Analytical Confirmation

- The synthetic intermediates and final compounds are confirmed by NMR spectroscopy (^1H, ^13C), showing characteristic signals for azetidine ring protons, tert-butyl groups, methyl esters, and amino substituents.

- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.

- Purification by silica gel chromatography using chloroform or petroleum ether/ethyl acetate mixtures provides high-purity products.

- Reaction yields are consistently high (>90%) under optimized conditions, indicating robust and reproducible methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and starting materials for synthesizing tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via functionalization of azetidine precursors. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a starting material, undergoing hydroxylamine-mediated oximation to introduce the amino-oxoethyl moiety . Reaction conditions (e.g., solvent, temperature) and protecting group strategies (e.g., tert-butyl carbamate) are critical for regioselectivity. Optimization often involves adjusting stoichiometric ratios of reagents like hydroxylamine hydrochloride and monitoring reaction progress via TLC or LC-MS.

Q. How can X-ray crystallography be employed to confirm the stereochemistry and molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (a refinement module within the SHELX program suite) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires high-resolution detectors, and refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks) are analyzed to resolve ambiguities in stereochemistry. Hydrogen atoms are often placed geometrically and refined using a riding model .

Q. What spectroscopic techniques are most effective for characterizing functional groups in this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl or DMSO-d) identify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C), azetidine ring protons (δ 3.5–4.5 ppm), and the methoxy group (δ ~3.3 ppm).

- IR : Stretching frequencies for the carbonyl group (C=O, ~1700–1750 cm) and amino group (N–H, ~3300 cm) confirm key functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H] peak for CHNO at m/z 257.1497) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the synthesis of this compound?

- Methodological Answer : Key parameters include:

- Catalysts : DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane enhance nucleophilic substitution reactions by activating carbonyl groups .

- Temperature : Reactions conducted at 0–20°C minimize side reactions like epimerization or decomposition.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor crystalline product isolation.

- Work-Up : Acidic or basic aqueous washes remove unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies are effective for resolving crystallographic ambiguities in azetidine derivatives, such as twinning or disorder?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. For disorder, partial occupancy refinement and constraints (e.g., SIMU for similar thermal motion) are applied. Hydrogen bonding patterns (e.g., C=O⋯H–N interactions) can guide model building using Etter’s graph set analysis to validate molecular packing .

Q. How can selective functionalization of the amino and methoxy groups be achieved to diversify this compound’s reactivity?

- Methodological Answer :

- Amino Group : Acylation with activated esters (e.g., NHS esters) under mild basic conditions (pH 7–8) preserves the azetidine ring.

- Methoxy Group : Demethylation via BBr in dichloromethane at −78°C generates a hydroxyl group for subsequent coupling reactions.

- Azetidine Ring : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) or photoredox methods (e.g., visible-light-mediated C–H functionalization) enable C–C bond formation .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses to receptors (e.g., enzymes with active-site carboxylates).

- MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., hydrogen bond persistence, conformational flexibility of the azetidine ring).

- QM/MM : Hybrid quantum mechanics/molecular mechanics calculations assess electronic effects during ligand-receptor interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility : Validate protocols using identical reagents (e.g., anhydrous solvents, freshly opened amine sources).

- Analytical Cross-Check : Compare NMR data across deuterated solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts.

- Crystallographic Validation : Resolve structural ambiguities by correlating X-ray data with computational models (e.g., DFT-optimized geometries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.